Higher Computed Lipophilicity (logP) of the 4-Nitrophenyl Isomer vs. 2-Nitrophenyl Isomer
The 4-nitrophenyl isomer (ZINC000084669516) has a computed logP of 2.116, whereas the 2-nitrophenyl positional isomer (ZINC000000854223) yields a logP of 1.811, representing a +0.305 log unit increase in lipophilicity that can substantially influence passive membrane diffusion and non-specific protein binding [1][2].
| Evidence Dimension | Computed partition coefficient (logP) |
|---|---|
| Target Compound Data | 2.116 |
| Comparator Or Baseline | 1.811 (2-nitrophenyl isomer, ZINC000000854223) |
| Quantified Difference | +0.305 log units |
| Conditions | Computational prediction, ZINC database (XlogP, neutral species) |
Why This Matters
A 0.3 log unit increase in logP can translate to a two- to three-fold enhancement in membrane permeability, directly impacting cellular uptake and intracellular target engagement in cell-based assays.
- [1] ZINC Database. ZINC000084669516 – (1E)-1-(5-bromo-2,4-dimethoxybenzylidene)-2-(4-nitrophenyl)hydrazine. https://zinc.docking.org/substances/ZINC000084669516/ (accessed 2026-05-10). View Source
- [2] ZINC Database. ZINC000000854223 – (1E)-1-(5-bromo-2,4-dimethoxybenzylidene)-2-(2-nitrophenyl)hydrazine. https://zinc.docking.org/substances/ZINC000000854223/ (accessed 2026-05-10). View Source
